molecular formula C8H8BrN3 B598711 6-Bromo-1-methyl-1h-indazol-4-amine CAS No. 1198438-39-9

6-Bromo-1-methyl-1h-indazol-4-amine

Katalognummer B598711
CAS-Nummer: 1198438-39-9
Molekulargewicht: 226.077
InChI-Schlüssel: HXCSMEJMVWFFDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-methyl-1H-indazol-4-amine is a chemical compound with the molecular formula C8H8BrN3 . It is a derivative of indazole, a heterocyclic compound that is a part of many bioactive natural products and commercially available drugs .


Synthesis Analysis

The synthesis of indazole derivatives, including 6-Bromo-1-methyl-1H-indazol-4-amine, often involves the use of diazo compounds and arynes in a 1,3-dipolar cycloaddition . A specific synthesis method for a similar compound, methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate, has been reported .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1-methyl-1H-indazol-4-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 226.07300 and a density of 1.76 .

Wirkmechanismus

While the specific mechanism of action for 6-Bromo-1-methyl-1H-indazol-4-amine is not explicitly stated in the literature, indazole derivatives have been found to exhibit a broad range of biological activities. For instance, 1H-indazole-4-amines have been found to inhibit both hIDO1 and hTDO by a mechanism involving direct coordination with the heme ferrous and ferric states .

Safety and Hazards

According to its safety data sheet, 6-Bromo-1-methyl-1H-indazol-4-amine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

Indazole derivatives, including 6-Bromo-1-methyl-1H-indazol-4-amine, have shown a broad range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring the potential applications of these compounds in treating various diseases, as well as optimizing their synthesis methods for large-scale production .

Eigenschaften

IUPAC Name

6-bromo-1-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCSMEJMVWFFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=CC(=C2C=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromo-1H-indazol-4-amine (available from Sinova, 300 mg, 1.42 mmol) was dissolved in THF (7.5 ml) and the mixture cooled to 0° C. Sodium hydride (60% in mineral oil) (62 mg) was then slowly added. The mixture was stirred for 15 min, then methyl iodide (221 mg) was added and stirring continued at 0° C. for 3 h. The reaction mixture was quenched by careful addition of methanol (2 ml), then water (10 ml), then extracted into ethyl acetate and the organic layer was concentrated in vacuo. The residue was purified by column chromatography on silica eluting with a gradient of 0-50% ethyl acetate in cyclohexane. Fractions containing desired product were combined and concentrated in vacuo to afford the title compound, 48 mg.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step Two
Quantity
221 mg
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.